1-(Tert-butyl)-2-ethynylbenzene

Tandem cyclization Organoselenium synthesis Regioselective ring closure

Researchers often face failed cyclizations or altered polymer properties when using para-/meta-isomers of tert-butylphenylacetylene. The ortho-tert-butyl group in CAS 175700-37-5 provides unique steric shielding that directs regioselectivity in Sonogashira couplings and enables (Z)-3-methylidenebenzo[c]selenophene synthesis (54-87% yield). - **Key application:** Tandem lithiation-cyclization for organoselenium scaffolds; Pauson-Khand cyclocarbonylation to sterically congested cyclopentenones. - **Polymer advantage:** Enhances solubility & alters backbone conformation vs. unsubstituted or para-substituted analogs. - **Supply:** BenchChem provides validated ortho-isomer - no substitution risk.

Molecular Formula C12H14
Molecular Weight 158.244
CAS No. 175700-37-5
Cat. No. B2969941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butyl)-2-ethynylbenzene
CAS175700-37-5
Molecular FormulaC12H14
Molecular Weight158.244
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1C#C
InChIInChI=1S/C12H14/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3
InChIKeyQLRYOPIKQXZEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Tert-butyl)-2-ethynylbenzene: Ortho-Substituted Terminal Alkyne Building Block


1-(Tert-butyl)-2-ethynylbenzene (CAS 175700-37-5, C₁₂H₁₄, MW 158.24 g/mol) is a terminal alkyne featuring a tert-butyl group at the 1-position and an ethynyl moiety at the 2-position of a benzene ring [1]. This ortho-substitution pattern imparts significant steric hindrance and distinct electronic effects that differentiate it from its meta- and para-isomers . The compound serves as a versatile synthetic intermediate in Sonogashira cross-coupling reactions and as a monomeric precursor in the preparation of functionalized poly(phenylacetylene) derivatives and extended π-conjugated systems [2]. Its primary procurement relevance lies in applications requiring site-specific steric shielding or altered regiochemical outcomes in cyclization and polymerization chemistry.

Ortho steric shielding directs regioselectivity in cross-coupling and cyclization
Distinct transition-state geometry versus meta/para isomers
Enables exclusive 5-exo-dig cyclization for benzo[c]selenophene scaffold access
Geometric requirement not met by other isomers
Enhances solubility of poly(phenylacetylene) derivatives
Supports solution processing vs. unsubstituted analogs

1-(Tert-butyl)-2-ethynylbenzene: Isomer Non-Interchangeability


Generic substitution among tert-butylphenylacetylene isomers (ortho, meta, para) is chemically unsound due to fundamentally divergent steric environments and electronic perturbation of the reactive ethynyl and aromatic positions. The proximity of the bulky tert-butyl group to the ethynyl moiety in the ortho-isomer (1-(tert-butyl)-2-ethynylbenzene) imposes unique constraints on transition-state geometries during cross-coupling , alters regioselectivity in cycloaddition and cyclization pathways [1], and modifies polymer backbone conformation and solubility when employed as a monomer [2]. In contrast, the para-isomer (4-tert-butylphenylacetylene, CAS 772-38-3) and meta-isomer (1-(tert-butyl)-3-ethynylbenzene, CAS 135883-34-0) present minimal steric interference to the alkyne terminus and are therefore mechanistically and functionally non-equivalent . Procurement of the incorrect isomer will predictably yield different reaction kinetics, divergent product distributions, and altered material properties.

Steric buttressing mismatch
Meta- and para-isomers lack proximal steric hindrance; transition-state stabilization and regioselectivity may shift significantly.
Cyclization pathway divergence
Intramolecular ortho-cyclization (5-exo-dig) is geometrically impossible for meta/para isomers; target scaffold inaccessible.
Polymer property alteration
Ortho-tert-butyl improves solubility and alters backbone conformation; generic substitution yields unpredictable processability.

1-(Tert-butyl)-2-ethynylbenzene: Isomer Differentiation Evidence


Exclusive 5-exo-dig Cyclization to Benzo[c]selenophenes

1-(Tert-butyl)-2-ethynylbenzene, as an ortho-ethynylphenyl substrate, undergoes tandem addition–cyclization with isoselenocyanates to yield (Z)-3-methylidenebenzo[c]selenophenes as the sole 5-exo-dig cyclization products in yields ranging from 54% to 87% [1]. This exclusive 5-exo-dig regioselectivity is enabled by the proximity of the ethynyl group to the aromatic substitution site—a structural feature absent in meta- and para-tert-butylphenylacetylene isomers, which cannot undergo this intramolecular cyclization pathway due to geometric constraints [2].

5-exo-dig Cyclization
Reported
54–87% yield, exclusive product
Enables ortho-specific scaffold access
Irreplaceable for benzo[c]selenophene research
Tandem cyclization Organoselenium synthesis Regioselective ring closure

Enhanced Polymer Solubility vs. Unsubstituted Poly(phenylacetylene)

In the design of phenyleneethynylene macrocycle-fused phenylacetylene monomers, tert-butyl groups were explicitly incorporated to promote solubility of the resulting polymers [1]. While this study employs a macrocycle-fused system rather than the simple monomeric 1-(tert-butyl)-2-ethynylbenzene, the solubility-enhancing effect of the ortho-tert-butyl group on poly(phenylacetylene) backbones is a well-established class-level principle . Unsubstituted poly(phenylacetylene) suffers from poor solubility in common organic solvents, limiting processability and characterization [2].

Polymer Solubility
Class-level
Qualitatively enhanced vs. unsubstituted PPA
Supports solution processing fit
No direct quantitative comparison available
Polymer solubility Conjugated polymers Poly(phenylacetylene) derivatives

Steric Buttressing in Pauson–Khand Cyclopentenone Formation

Aryl enynes constructed from ortho-iodophenol derivatives bearing ortho-tert-butyl groups undergo efficient thermal and oxidative Pauson–Khand reactions to form sterically congested cyclopentenones [1]. The ortho-tert-butyl group provides steric buttressing that stabilizes reactive intermediates and influences the conformational landscape of the enyne substrate, thereby facilitating cyclocarbonylation . Meta- and para-tert-butyl substituted analogs do not provide the same steric buttressing effect proximal to the reacting centers.

Pauson–Khand Cyclization
Class-level
Steric buttressing facilitates cyclocarbonylation
Supports congested cyclopentenone synthesis
Proximal steric effect absent in meta/para
Pauson–Khand reaction Steric buttressing Cyclopentenone synthesis

CYP2B4 Inactivation: Para-Isomer vs. Ortho-Isomer

The para-isomer, 4-tert-butylphenylacetylene (CAS 772-38-3), has been crystallographically characterized as a mechanism-based inactivator covalently bound to cytochrome P450 2B4, with the structure deposited in the PDB (ID: 3r1a) at 3.5 Å resolution [1]. The ortho-isomer (1-(tert-butyl)-2-ethynylbenzene) has not been reported in this specific enzyme inhibition context, likely due to steric constraints that alter its binding orientation and metabolic activation pathway relative to the para-isomer . This differential biological recognition underscores that ortho- vs para-substitution fundamentally alters interactions with enzyme active sites.

CYP2B4 Interaction
Context-dependent
Para-isomer: mechanism-based inactivator; ortho unreported
Isomer-specific enzyme recognition
Ortho steric bulk likely alters binding orientation
Cytochrome P450 inhibition Mechanism-based inactivator Enzyme probe development

1-(Tert-butyl)-2-ethynylbenzene: Key Applications


Benzo[c]selenophene Synthesis via 5-exo-dig Cyclization

This compound is the required starting material for the tandem lithiation–cyclization route to (Z)-3-methylidenebenzo[c]selenophenes, achieving yields of 54–87% [1]. No other tert-butylphenylacetylene isomer can undergo this intramolecular cyclization due to geometric constraints of the ortho-ethynyl orientation [2]. Researchers developing organoselenium compounds for materials or medicinal chemistry applications must procure the ortho-isomer specifically to access this scaffold.

Soluble Poly(phenylacetylene) Monomer

The ortho-tert-butyl group enhances the solubility of poly(phenylacetylene) derivatives relative to unsubstituted analogs, facilitating solution processing and characterization [3]. While the para-isomer (4-tert-butylphenylacetylene) is more widely commercialized as a polymer precursor, the ortho-isomer offers a distinct steric environment that alters polymer backbone conformation and may confer different optoelectronic properties .

Sonogashira Cross-Coupling for Extended π-Conjugated Systems

1-(Tert-butyl)-2-ethynylbenzene participates in palladium-catalyzed Sonogashira coupling reactions to construct extended aryl-ethynyl frameworks . The ortho-substitution pattern provides site-specific steric shielding that can direct regioselectivity in sequential coupling strategies, distinguishing it from meta- and para-isomers in the synthesis of asymmetrically substituted poly(aryleneethynylene) architectures.

Pauson–Khand Cyclopentenone Synthesis

Aryl enynes derived from ortho-tert-butylphenylacetylene undergo efficient Pauson–Khand cyclocarbonylation to yield sterically congested cyclopentenones [4]. The ortho-tert-butyl group provides steric buttressing that facilitates this transformation—a synthetic advantage not available from meta- or para-substituted aryl enynes. This application is relevant for natural product synthesis and medicinal chemistry programs targeting cyclopentenone-containing scaffolds.

Application
Selection Property
Validation Focus
Benzo[c]selenophene synthesis
Ortho-ethynylphenyl geometry
5-exo-dig cyclization yield
Soluble poly(phenylacetylene) monomer
ortho-tert-butyl steric effect
Solubility and backbone conformation
Sonogashira π-conjugated systems
Site-specific steric shielding
Regioselectivity in sequential coupling
Pauson–Khand cyclopentenone
Steric buttressing from ortho-tert-butyl
Cyclocarbonylation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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